

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carbaldehyde

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-7-carbaldehyde

Cat. No.: B171238

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **2,3-Dihydrobenzofuran-7-carbaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds.

Chemical Identity and Properties

2,3-Dihydrobenzofuran-7-carbaldehyde is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry. Its chemical structure consists of a dihydrobenzofuran core with a carbaldehyde group at the 7-position.

Table 1: Physicochemical Properties of **2,3-Dihydrobenzofuran-7-carbaldehyde**

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O ₂	[1] [2]
Molecular Weight	148.16 g/mol	[2]
CAS Number	196799-45-8	[1] [2]
IUPAC Name	2,3-dihydro-1-benzofuran-7-carbaldehyde	[2]
Synonyms	2,3-dihydrobenzofuran-7-carboxaldehyde, 7-formyl-2,3-dihydrobenzofuran	[1]

Experimental Protocols

The synthesis of derivatives of **2,3-Dihydrobenzofuran-7-carbaldehyde** is of significant interest in drug discovery. Below is a detailed experimental protocol for the synthesis of 2,3-dihydrobenzofuran-7-carboxamide, a key step in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[\[3\]](#)

2.1. Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

This protocol describes the carboxylation of 2,3-dihydrobenzofuran at the 7-position.

- Materials:
 - 2,3-dihydrobenzofuran (1)
 - n-butyllithium (n-BuLi)
 - Tetramethylethylenediamine (TMEDA)
 - Hexane
 - Dry ice (solid CO₂)
 - Concentrated Hydrochloric Acid (HCl)

- Procedure:
 - Under a nitrogen atmosphere, dissolve 2,3-dihydrobenzofuran (1) in hexane containing TMEDA at room temperature.
 - Add n-butyllithium (n-BuLi) dropwise to the solution and stir for 4 hours to facilitate lithiation.
 - Slowly add crushed dry ice to the reaction mixture and allow it to stir overnight.
 - Acidify the mixture with concentrated HCl.
 - Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 2,3-dihydrobenzofuran-7-carboxylic acid (2).

2.2. Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide

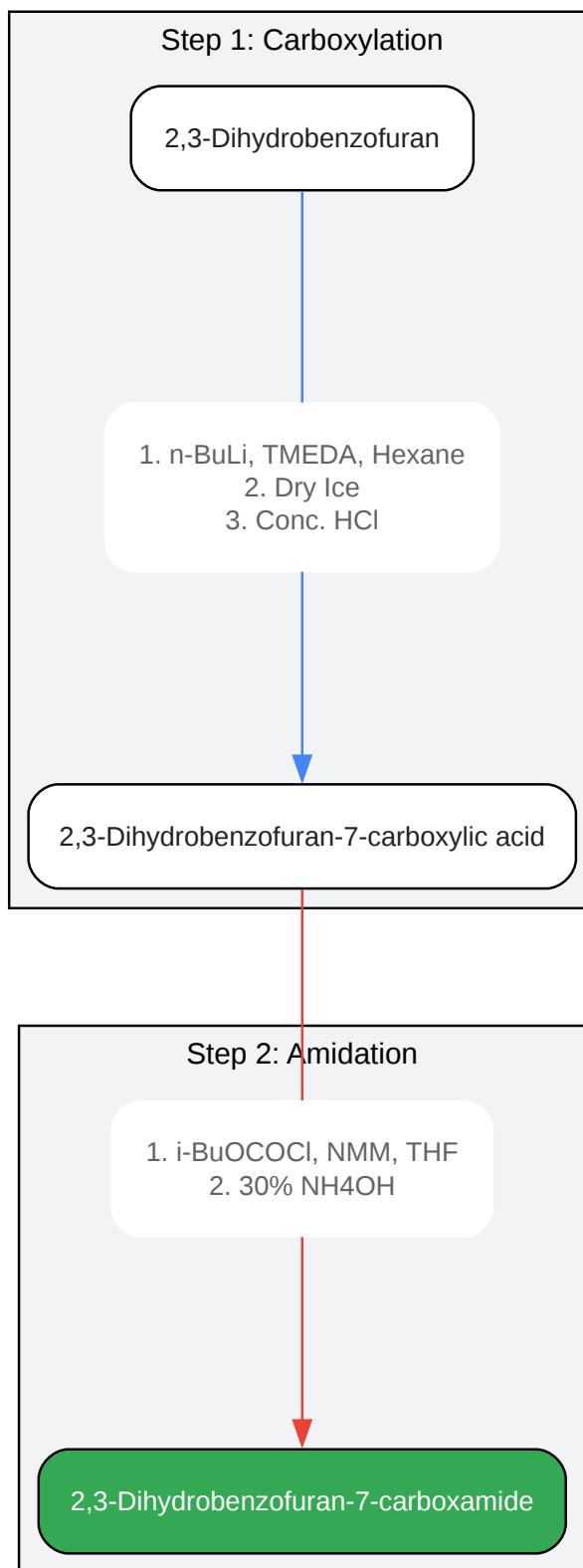
This protocol details the conversion of the carboxylic acid to the corresponding carboxamide.

- Materials:
 - 2,3-dihydrobenzofuran-7-carboxylic acid (2)
 - Isobutyl chloroformate (i-BuOCOCl)
 - N-methylmorpholine (NMM)
 - Tetrahydrofuran (THF)
 - 30% Ammonium Hydroxide (NH₄OH)
- Procedure:
 - Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (2) in THF and cool the solution to -20 °C.
 - Add N-methylmorpholine (NMM) followed by the dropwise addition of isobutyl chloroformate (i-BuOCOCl).

- Stir the reaction mixture at -20 °C for 4 hours to form the mixed anhydride.
- Add 30% ammonium hydroxide (NH₄OH) and allow the reaction to proceed at room temperature for 1 hour.
- Extract the product, dry the organic phase, and purify to obtain 2,3-dihydrobenzofuran-7-carboxamide (3).

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of 2,3-dihydrobenzofuran-7-carboxamide from 2,3-dihydrobenzofuran.



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Caption: Synthetic pathway for 2,3-dihydrobenzofuran-7-carboxamide.

Analytical Methods

Accurate quantification of **2,3-Dihydrobenzofuran-7-carbaldehyde** and its derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed analytical techniques.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for the quantification of benzofuran derivatives. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and structural confirmation, making it suitable for trace analysis and impurity profiling. Derivatization may be necessary to improve the volatility of the analyte.

Further information on analytical methods can be found in resources detailing the analysis of structurally similar compounds.[\[4\]](#)[\[5\]](#)

Applications in Drug Development

2,3-Dihydrobenzofuran derivatives are integral to the synthesis of various biologically active molecules. For instance, they form the core structure of compounds investigated as PARP-1 inhibitors, which are a class of targeted cancer therapies.[\[3\]](#) The aldehyde functional group at the 7-position allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of compound libraries for drug screening. The general benzofuran and dihydrobenzofuran structures are found in numerous natural products and have been explored for their potential anti-cancer, anti-inflammatory, and anti-microbial activities.[\[6\]](#)[\[7\]](#)

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